Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-
Description
The compound Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- belongs to the class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, which are characterized by a 1,3,4-oxadiazole core substituted with a thioether-linked carboxylic acid chain and an aromatic group. The 2-methylphenyl substituent on the oxadiazole ring and the acetic acid (ethanoic acid) chain distinguish it from related derivatives. This class of compounds is primarily investigated for inhibitory activity against Rho/Myocar pathways, though biological data for the target compound remain unspecified in the available literature .
Properties
CAS No. |
71134-66-2 |
|---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-7-4-2-3-5-8(7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
KYOOQBYBEOWUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- typically involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with acetic anhydride to introduce the thioacetic acid moiety. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The oxadiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.
Scientific Research Applications
Anticancer Activity
Acetic acid derivatives containing oxadiazole moieties have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.
- Case Study : A study demonstrated that specific oxadiazole derivatives exhibited significant growth inhibition against cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 0.24 μM to 0.96 μM .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF7 | 0.24 |
| Compound B | PC-3 | 0.96 |
| Compound C | SF-295 | 1.60 |
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and other diseases. For instance, it has been reported to inhibit telomerase and topoisomerase activities.
- Case Study : Inhibitory assays revealed that certain derivatives of acetic acid containing the oxadiazole structure effectively inhibited alkaline phosphatase activity with an IC50 of approximately 0.420 μM .
| Enzyme | IC50 Value (μM) |
|---|---|
| Alkaline Phosphatase | 0.420 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of acetic acid derivatives. Compounds featuring the oxadiazole ring have been shown to exhibit activity against various bacterial strains.
Mechanism of Action
The mechanism of action of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. For example, the compound can inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications. The thioacetic acid moiety can also interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The aryl group on the oxadiazole ring significantly influences synthetic yields, purity, and physicochemical properties. Key examples include:
Key Observations :
Chain Length and Functional Group Modifications
The length of the thioalkanoic acid chain and terminal functional groups impact molecular interactions and synthetic routes:
Key Observations :
- Butanoic acid chains (C4) dominate in the literature, with yields varying widely (35–99%) depending on substituents and methods .
- HPLC retention times (~6.8–7.0 min) are consistent across analogs, suggesting similar hydrophobicity profiles .
Research Findings and Trends
Substituent Position : Para-substituted derivatives (e.g., 4-CF3 in 8u) exhibit higher purity (>95%) compared to ortho-substituted analogs, possibly due to reduced steric clashes during crystallization .
Chain Flexibility : Longer chains (C4–C5) improve synthetic scalability but may reduce target specificity in biological assays .
Trifluoromethyl Groups : Introduce strong electron-withdrawing effects, as evidenced by ¹⁹F NMR shifts (-62.5 ppm in 8u), which could stabilize the oxadiazole ring .
Methyl Groups : The 2-methylphenyl group in the target compound may enhance lipophilicity, analogous to 8s (2-Cl, 4-CH3), which showed 69% yield and >95% purity .
Data Tables
Biological Activity
Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- is a compound with the molecular formula and a molecular weight of 250.278 g/mol. It is classified under the oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.
Anticancer Properties
- Mechanism of Action : Compounds containing the oxadiazole moiety have been extensively studied for their anticancer properties. Research indicates that the introduction of substituents on the oxadiazole ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .
-
Case Studies :
- A study evaluated several synthesized oxadiazole derivatives and reported significant growth inhibition percentages (GP) against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines. The most effective compounds demonstrated GP values of 18.22, 15.43, and 39.77 respectively .
- Another research highlighted the compound's ability to induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231, indicating a dose-dependent response .
Antioxidant and Antibacterial Activities
- Antioxidant Activity : Recent studies have indicated that some oxadiazole derivatives exhibit substantial antioxidant properties. This is crucial as oxidative stress is a contributing factor in cancer progression and other diseases.
- Antibacterial Activity : The antibacterial efficacy of oxadiazole derivatives has also been explored, with some compounds showing promising results against various bacterial strains. The structure-activity relationship suggests that modifications to the oxadiazole ring can enhance antibacterial potency .
Structure-Activity Relationship (SAR)
The biological activity of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- is influenced by its structural features:
- Substituents on the Oxadiazole Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and biological activity.
- Hydrophobicity : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability, enhancing therapeutic efficacy.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
